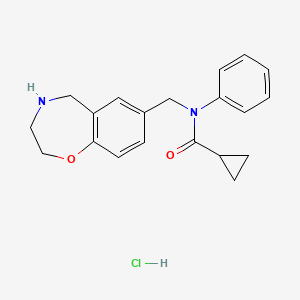

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride

Description

This compound is a cyclopropanecarboxamide derivative featuring a benzoxazepine core substituted with a phenyl group and a tetrahydrobenzoxazepinylmethyl moiety. Its molecular structure combines a cyclopropane ring, known for enhancing metabolic stability and ligand-receptor binding, with a benzoxazepine scaffold, which is frequently associated with central nervous system (CNS) activity . The hydrochloride salt form improves solubility for pharmacological applications.

Properties

CAS No. |

1160245-40-8 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C20H22N2O2/c23-20(16-7-8-16)22(18-4-2-1-3-5-18)14-15-6-9-19-17(12-15)13-21-10-11-24-19/h1-6,9,12,16,21H,7-8,10-11,13-14H2 |

InChI Key |

AMLPMNOKTCDBPX-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride involves multiple steps. One common method includes the reaction of N-phenylcyclopropanecarboxamide with 2,3,4,5-tetrahydro-1,4-benzoxazepine under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound .

Scientific Research Applications

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic applications, including anticancer properties.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cyclopropane-Containing Analogs

a. Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

- Structural Similarity : Shares the N-phenylcyclopropanecarboxamide backbone but replaces the benzoxazepine moiety with a piperidine-phenylethyl group.

- Metabolism: Undergoes extensive hepatic CYP3A4-mediated N-dealkylation, producing norcyclopropylfentanyl as a major metabolite .

b. N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)

- Structural Similarity : Contains a cyclopropanecarboxamide core but lacks the benzoxazepine system. The 4-chlorophenyl and hydroxylamine groups enhance antioxidant properties.

- Functional Data : Exhibits moderate free radical scavenging activity (IC₅₀ = 12.5 μM against DPPH radicals), outperforming butylated hydroxyanisole (BHA) in lipid peroxidation assays .

Comparison Table: Cyclopropane-Based Analogs

Benzoxazepine Derivatives

a. 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- Structural Similarity : Shares the tetrahydrobenzoxazepine core but lacks the cyclopropane-carboxamide side chain. The nitro group at position 7 enhances electrophilicity.

Comparison Table: Benzoxazepine Derivatives

Discontinued or Niche Analogs

The target compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or regulatory compliance . In contrast, cyclopropylfentanyl and tetrahydrofuranylfentanyl remain prevalent in illicit markets due to their high potency and ease of synthesis .

Key Research Findings and Implications

Biological Activity

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structural features, including a cyclopropane ring and a benzoxazepine moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including neuroprotective effects and interactions with neurotransmitter systems.

- Molecular Formula : CHClNO

- Molecular Weight : 358.9 g/mol

- CAS Number : 1185302-29-7

Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective properties. These properties are hypothesized to stem from its structural similarities to other compounds known to interact with neurotransmitter systems, particularly those involved in neurological disorders.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is believed that the presence of functional groups such as amides and aromatic rings allows for significant interactions at the molecular level. These interactions may involve:

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems could lead to therapeutic applications in treating conditions like depression and anxiety.

- Antioxidant Activity : The compound's structure may confer antioxidant properties that protect neuronal cells from oxidative stress.

Comparison with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique attributes of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride | Contains an acetamide instead of cyclopropane | Potential neuroprotective effects |

| N,N-Dimethylbenzamide | Simple amide structure without cyclic components | General analgesic properties |

| 2-Amino-N-(2-methylphenyl)benzamide | Aromatic amine with no cyclic structure | Antidepressant activity |

Case Studies and Research Findings

Recent research has focused on the synthesis and pharmacological evaluation of derivatives related to benzodiazepines and benzoxazepines. A study published in the Journal of Medicinal Chemistry examined various derivatives for psychotropic activity in animal models. While some derivatives showed minimal effects on motor coordination and high toxicity compared to classical benzodiazepines like diazepam and chlordiazepoxide, others exhibited promising pharmacological properties at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.